![molecular formula C4H6ClF6N B136013 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride CAS No. 164364-08-3](/img/structure/B136013.png)
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride
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Description
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is a clear, colorless to pale yellow or pale brown liquid . It has a molecular weight of 182.06 and a linear formula of CH3C(CF3)2OH .
Synthesis Analysis
This compound can be used as a reactant to synthesize various other compounds. For instance, it can be used to synthesize ethyl zinc fluoroalkoxide complexes using diethyl zinc . It can also be used in the presence of hexane to synthesize vanadium-alkylidene complexes . Another synthesis it can be involved in is the creation of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate using NaH and dichlorine heptoxide in carbon tetrachloride .Molecular Structure Analysis
The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is represented by the SMILES string CC(O)(C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides . It is also used in the synthesis of precursors to per- and polyfluoroethers .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.3 (lit.) at 20°C . It has a boiling point of 60-62°C (lit.) and a density of 1.484 g/mL at 25°C (lit.) .Safety And Hazards
Future Directions
As a solvent, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol has potential uses in various chemical reactions . Its use in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides, as well as in the synthesis of precursors to per- and polyfluoroethers, suggests potential future directions in these areas .
properties
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNGEYQTJPGMEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride |
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